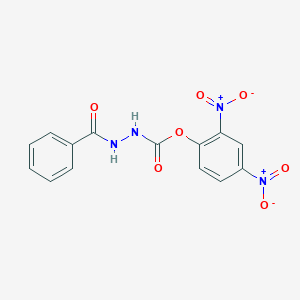![molecular formula C14H29NO2 B14487301 6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL CAS No. 63522-60-1](/img/structure/B14487301.png)
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL is an organic compound characterized by its unique structure, which includes a diethylamino group and a hydroxyl group attached to a dimethyloctene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL typically involves the reaction of a suitable precursor with diethylamine under controlled conditions. One common method involves the use of a coupling reaction between a halogenated dimethyloctene derivative and diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The double bond in the octene backbone can be reduced to form a saturated alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6′-(Diethylamino)-4′-(fluoromethyl)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl β-D-galactopyranoside
- 4,4’- ( (6- (4- (diethylamino)phenyl)-1,3,5-triazine-2,4diyl)bis (oxy)) dibenzaldehyde
Uniqueness
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL is unique due to its specific structural features, including the presence of both a diethylamino group and a hydroxyl group on a dimethyloctene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63522-60-1 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
6-(diethylaminooxy)-2,6-dimethyloct-7-en-2-ol |
InChI |
InChI=1S/C14H29NO2/c1-7-14(6,17-15(8-2)9-3)12-10-11-13(4,5)16/h7,16H,1,8-12H2,2-6H3 |
Clé InChI |
ZZJKYMBTHPHMSJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)OC(C)(CCCC(C)(C)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


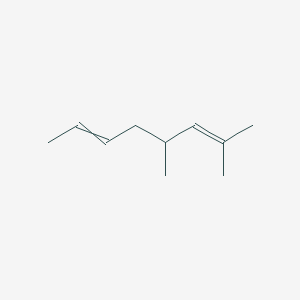
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
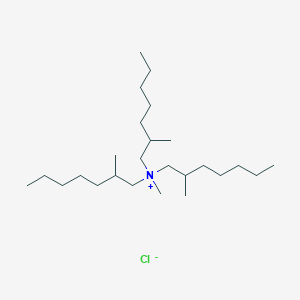
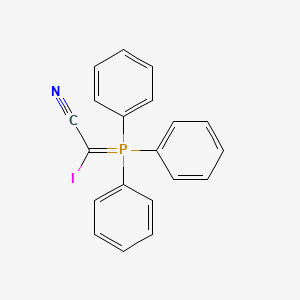
![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)
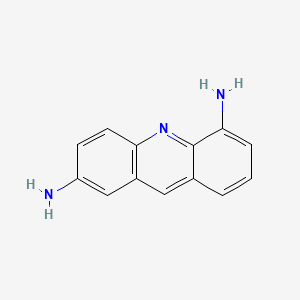
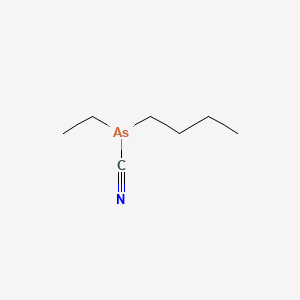
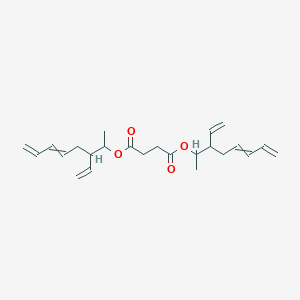
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
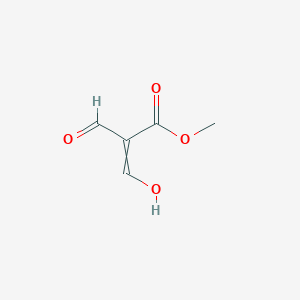
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

